molecular formula C16H22BN3O4S B3245129 Biotinyl-phenylboronic acid CAS No. 1661014-48-7

Biotinyl-phenylboronic acid

Cat. No. B3245129
CAS RN: 1661014-48-7
M. Wt: 363.2 g/mol
InChI Key: XTAZPFOELSKBQD-UHFFFAOYSA-N
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Description

Biotinyl-phenylboronic acid is a functionalized arylboronic acid of biotin . It is used for palladium-catalyzed oxidative Heck reaction to protein-bound alkenes and Suzuki-Miyaura cross-coupling for labeling of protein-bound phenylhalides in high yields and with excellent chemoselectivity .


Molecular Structure Analysis

The molecular formula of Biotinyl-phenylboronic acid is C16H22BN3O4S . It contains a phenylboronic acid group attached to a biotin molecule. The boron atom in the phenylboronic acid group is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Phenylboronic acid, a component of Biotinyl-phenylboronic acid, can selectively recognize cis-diol containing molecules (e.g., nucleosides, catechols, saccharides, and glycoproteins) through a reversible covalent reaction . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Mechanism of Action

Phenylboronic acid improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells . This mechanism of action might be similar for Biotinyl-phenylboronic acid, given its structural similarity to phenylboronic acid.

Future Directions

Phenylboronic acid-based compounds, like Biotinyl-phenylboronic acid, are still under rapid development for in vivo applications . Achieving target selectivity and minimizing related toxicity are significant challenges . Future research may focus on these areas to further the use of these compounds in various fields, including imaging, tumor therapy, and material chemistry .

properties

IUPAC Name

[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BN3O4S/c21-14(18-11-5-3-4-10(8-11)17(23)24)7-2-1-6-13-15-12(9-25-13)19-16(22)20-15/h3-5,8,12-13,15,23-24H,1-2,6-7,9H2,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAZPFOELSKBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotinyl-phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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